Éster de hidroxi-PEG3-PFP

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Hydroxy-PEG3-PFP ester has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a linker in the synthesis of PROTACs, enabling the selective degradation of target proteins.

Biology: Employed in the labeling and modification of proteins and peptides, facilitating studies on protein-protein interactions and cellular processes.

Medicine: Utilized in drug delivery systems to improve the solubility, stability, and bioavailability of therapeutic agents.

Industry: Applied in the development of bioconjugates and biomaterials for various industrial applications, including diagnostics and therapeutics

Mecanismo De Acción

Target of Action

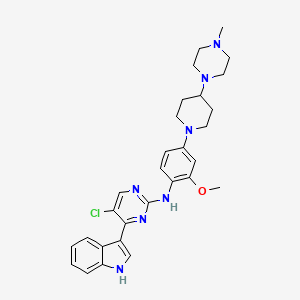

Hydroxy-PEG3-PFP ester is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . The primary targets of this compound are the E3 ubiquitin ligase and the target protein .

Mode of Action

The compound contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The PFP ester group in the compound can conjugate readily with amine-bearing biomolecules such as proteins, oligonucleotides, and other biopolymers .

Biochemical Pathways

The compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This degradation process is a part of the protein quality control system and is crucial for maintaining cellular homeostasis.

Pharmacokinetics

The peg spacer in the compound is known to increase the aqueous solubility of the resulting compound , which could potentially enhance its bioavailability.

Result of Action

The result of the action of Hydroxy-PEG3-PFP ester is the selective degradation of target proteins . This can have various molecular and cellular effects depending on the specific target protein being degraded.

Action Environment

The stability of the PFP ester group in Hydroxy-PEG3-PFP ester is higher in aqueous solution compared to NHS ester . This suggests that the compound’s action, efficacy, and stability could be influenced by the hydration level of the environment.

Análisis Bioquímico

Biochemical Properties

Hydroxy-PEG3-PFP ester interacts with primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The PFP ester group in Hydroxy-PEG3-PFP ester has similar applications as the N-hydroxysuccinimide (NHS) ester, but it is more stable in aqueous solution .

Cellular Effects

PROTACs can degrade target proteins, thereby influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Hydroxy-PEG3-PFP ester is tied to its role in PROTACs. PROTACs contain two different ligands connected by a linker like Hydroxy-PEG3-PFP ester; one ligand binds to an E3 ubiquitin ligase and the other to the target protein . This facilitates the degradation of the target protein via the ubiquitin-proteasome system .

Temporal Effects in Laboratory Settings

The stability of Hydroxy-PEG3-PFP ester in aqueous solution suggests it may have long-term effects on cellular function in in vitro or in vivo studies . Specific temporal effects of Hydroxy-PEG3-PFP ester have not been extensively studied.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Hydroxy-PEG3-PFP ester typically involves the reaction of a polyethylene glycol derivative with pentafluorophenyl chloroformate. The reaction is carried out in an organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) under anhydrous conditions to prevent hydrolysis of the ester . The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product with high purity.

Industrial Production Methods: In an industrial setting, the production of Hydroxy-PEG3-PFP ester follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to ensure its purity and consistency .

Análisis De Reacciones Químicas

Types of Reactions: Hydroxy-PEG3-PFP ester primarily undergoes nucleophilic substitution reactions due to the presence of the pentafluorophenyl ester group. This group is highly reactive towards nucleophiles such as primary and secondary amines, allowing for the efficient labeling of proteins, peptides, and other amine-containing molecules .

Common Reagents and Conditions:

Reagents: Primary amines, secondary amines, dimethylsulfoxide (DMSO), dimethylformamide (DMF), phosphate-buffered saline (PBS).

Conditions: The reactions are typically carried out at room temperature or slightly elevated temperatures (up to 37°C) to facilitate the reaction.

Major Products Formed: The primary products formed from the reactions of Hydroxy-PEG3-PFP ester are amide bonds between the ester group and the nucleophilic amine. This results in the formation of PEGylated proteins, peptides, or other amine-containing molecules .

Comparación Con Compuestos Similares

Hydroxy-PEG3-PFP ester can be compared with other PEG-based linkers and amine-reactive crosslinkers:

Similar Compounds:

Uniqueness: Hydroxy-PEG3-PFP ester is unique due to the presence of the pentafluorophenyl ester group, which is more stable in aqueous solutions compared to the N-hydroxysuccinimide ester. This stability allows for more efficient and controlled reactions with amine-containing molecules, making it a preferred choice for applications requiring high specificity and stability .

Propiedades

IUPAC Name |

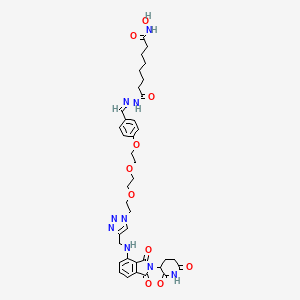

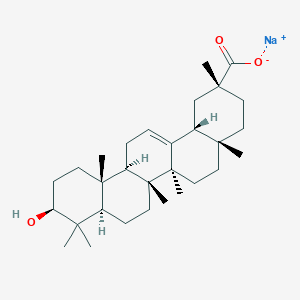

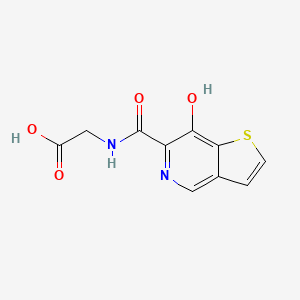

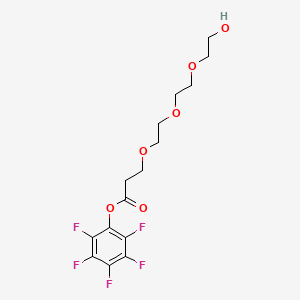

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F5O6/c16-10-11(17)13(19)15(14(20)12(10)18)26-9(22)1-3-23-5-7-25-8-6-24-4-2-21/h21H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDIKFXKPNIRFLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCO)C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401121184 | |

| Record name | Propanoic acid, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401121184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807537-40-1 | |

| Record name | Propanoic acid, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807537-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401121184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.